molecular formula C7H6BrNO3 B1267827 2-(5-Bromopyridin-2-yl)oxyacetic acid CAS No. 79674-66-1

2-(5-Bromopyridin-2-yl)oxyacetic acid

Cat. No. B1267827
CAS RN: 79674-66-1
M. Wt: 232.03 g/mol
InChI Key: XJUFARLLBCMIAD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(5-Bromopyridin-2-yl)oxyacetic acid and related derivatives involves several key strategies, including halogenation, carboethoxylation, and nucleophilic substitution reactions. For example, ligands bearing bromo-bipyridine pendant arms have been synthesized through transformation of the bromo group to an ester, followed by saponification to yield the corresponding acids. These methods demonstrate the compound's accessibility and the ease with which it can be functionalized for further applications (Charbonnière, Weibel, & Ziessel, 2002).

Molecular Structure Analysis

The molecular structure of 2-(5-Bromopyridin-2-yl)oxyacetic acid is crucial for its reactivity and the development of further chemical modifications. Structural studies, including X-ray diffraction, have provided detailed insights into its configuration and the spatial arrangement of its atoms. These structural analyses are fundamental for understanding the compound's chemical behavior and for designing new molecules with desired properties.

Chemical Reactions and Properties

This compound participates in a variety of chemical reactions, highlighting its reactivity and potential for synthesis of complex molecules. It has been involved in Suzuki–Miyaura coupling reactions and has served as a precursor for the synthesis of highly substituted nicotinic acid derivatives. Such reactions underscore the compound's versatility and its role in facilitating the development of novel chemical entities (Robert et al., 2006).

Scientific Research Applications

Suzuki–Miyaura Coupling and Synthesis

2-(5-Bromopyridin-2-yl)oxyacetic acid is used in Suzuki–Miyaura coupling reactions. For example, coupling of 2-bromopyridine with 2-formylphenylboronic acid under standard conditions produces 2-[4-(2-pyridin-2-yl-benzyl)-pyridin-2-yl]benzoic acid. This type of reaction demonstrates the utility of 2-(5-Bromopyridin-2-yl)oxyacetic acid in complex organic synthesis processes (McMillan, Mcnab, & Reed, 2007).

Electrocatalytic Carboxylation

In the electrocatalytic carboxylation process, 2-(5-Bromopyridin-2-yl)oxyacetic acid is used with CO2 in an ionic liquid to synthesize 6-aminonicotinic acid. This process avoids the use of volatile and toxic solvents and catalysts, making it an environmentally friendly approach (Feng, Huang, Liu, & Wang, 2010).

Electrocatalytic Synthesis

The electrocatalytic synthesis of 6-aminonicotinic acid involves the reduction of 2-amino-5-bromopyridine in the presence of CO2. Silver electrodes show a remarkable electrocatalytic effect for the reduction of the bromo derivative, highlighting its potential in electrosynthesis (Gennaro, Sánchez-Sánchez, Isse, & Montiel, 2004).

Ligand Design and Biological Material Labeling

2-(5-Bromopyridin-2-yl)oxyacetic acid is important in the design of ligands with oxophilic and anionic sidearms. These ligands are used for potential labeling of biological material, demonstrating its significance in bioorganic chemistry and molecular biology (Charbonnière, Weibel, & Ziessel, 2002).

Synthesis of Novel Pyridine-Based Derivatives

Palladium-catalyzed Suzuki cross-coupling reactions utilizing 2-(5-Bromopyridin-2-yl)oxyacetic acid lead to the synthesis of novel pyridine derivatives. These derivatives have potential applications in various fields including material science and pharmacology (Ahmad et al., 2017).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(5-bromopyridin-2-yl)oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c8-5-1-2-6(9-3-5)12-4-7(10)11/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJUFARLLBCMIAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30307296
Record name [(5-Bromopyridin-2-yl)oxy]acetic acid
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Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Bromopyridin-2-yl)oxyacetic acid

CAS RN

79674-66-1
Record name 2-[(5-Bromo-2-pyridinyl)oxy]acetic acid
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Record name [(5-Bromopyridin-2-yl)oxy]acetic acid
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Record name 2-[(5-bromopyridin-2-yl)oxy]acetic acid
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